

# Sucnr1-IN-1 stock solution preparation and storage

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## Compound of Interest

Compound Name: Sucnr1-IN-1

Cat. No.: B12392537

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## Application Notes and Protocols: Sucnr1-IN-1

Audience: Researchers, scientists, and drug development professionals.

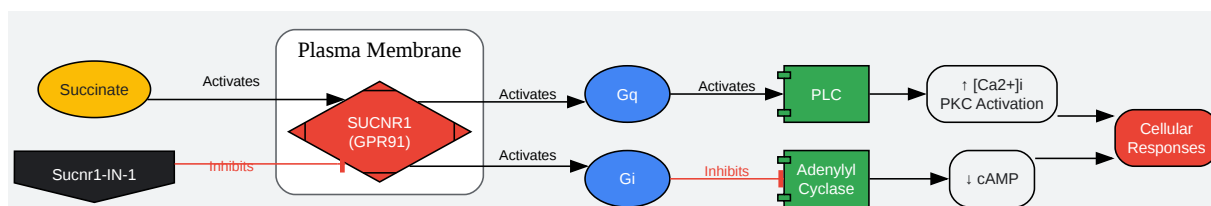
### Introduction

**Sucnr1-IN-1** is a potent and selective inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).<sup>[1][2][3]</sup> SUCNR1 is activated by succinate, an intermediate of the citric acid cycle, which can accumulate and be released into the extracellular space under conditions of metabolic stress, inflammation, or hypoxia.<sup>[4][5]</sup> The activation of SUCNR1 is implicated in various physiological and pathological processes, including immune responses, insulin secretion, and blood pressure regulation.<sup>[4][5][6]</sup> As an inhibitor, **Sucnr1-IN-1** serves as a critical tool for investigating the roles of the succinate-SUCNR1 signaling axis in diseases such as rheumatoid arthritis, liver fibrosis, and obesity.<sup>[1][2][3]</sup> These notes provide detailed protocols for the preparation and storage of **Sucnr1-IN-1** stock solutions to ensure consistent and reliable experimental outcomes.

### SUCNR1 Signaling Pathway

Succinate Receptor 1 (SUCNR1) is a G protein-coupled receptor (GPCR) that is activated by extracellular succinate.<sup>[4]</sup> Upon ligand binding, SUCNR1 can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.<sup>[6]</sup> The Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.<sup>[7]</sup> The Gq pathway activates phospholipase C (PLC), which in turn leads to the mobilization of

intracellular calcium and the activation of protein kinase C (PKC).[6] These pathways modulate a variety of cellular functions, making SUCNR1 a target of significant therapeutic interest.



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Diagram 1: SUCNR1 Signaling Pathway Inhibition

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Sucnr1-IN-1**.

Property	Value	Reference(s)
Molecular Weight	518.91 g/mol	[1][3]
Chemical Formula	C <sub>26</sub> H <sub>22</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[1][3]
CAS Number	2711753-52-3	[3]
IC <sub>50</sub>	88 nM (for human SUCNR1)	[1][2][3]
Purity	>98% (or as specified by the supplier)	-
Appearance	Solid powder	[8]

## Solubility and Storage

Proper dissolution and storage are crucial for maintaining the stability and activity of **Sucnr1-IN-1**. It is highly recommended to aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.[1][9]

Condition	Solvent / Temperature	Recommended Duration	Reference(s)
Solid Form	-20°C	Up to 3 years	[1]
Stock Solution	-80°C	Up to 1 year	[1]
(Some suppliers recommend up to 6 months)	[2][9]		
-20°C	Up to 1 month	[2][9]	
Short-term Storage	4°C	Up to 1 week	[1]
In Vitro Solubility	DMSO	100 mg/mL (192.71 mM)	[2][3]
In Vivo Formulation	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.82 mM)	[2][9]

Note: The solubility of **Sucnr1-IN-1** in DMSO can be affected by the presence of water. It is recommended to use newly opened, anhydrous-grade DMSO for stock solution preparation.[2][3] If precipitation occurs upon dilution into aqueous buffers, pre-warming solutions to 37°C or using sonication may aid dissolution.[1][2]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

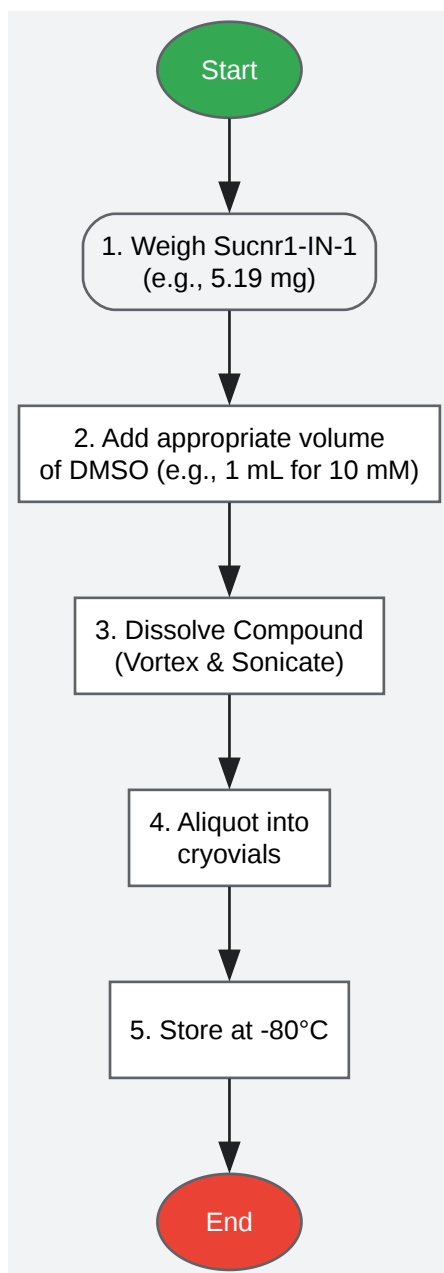
This protocol describes the preparation of a high-concentration stock solution for in vitro use and for making further dilutions.

Materials:

- **Sucnr1-IN-1** solid powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Ultrasonic water bath
- Calibrated precision balance and weighing paper/boat

Workflow Diagram:



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### Diagram 2: Stock Solution Preparation Workflow

#### Procedure:

- Calculation: To prepare a 10 mM stock solution, calculate the required mass of **Sucnr1-IN-1**.
  - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
  - Example: For 1 mL of a 10 mM solution:  $10 \text{ mmol/L} \times 0.001 \text{ L} \times 518.91 \text{ g/mol} = 5.19 \text{ mg}$
- Weighing: Carefully weigh out the calculated amount of **Sucnr1-IN-1** powder in a sterile environment.
- Dissolution:
  - Transfer the powder to a sterile vial.
  - Add the calculated volume of anhydrous-grade DMSO.
  - Vortex the vial thoroughly for 1-2 minutes to facilitate dissolution.
  - If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[2][3] Visually inspect for complete dissolution.
- Aliquoting: Once a clear solution is obtained, dispense small volumes (e.g., 10-50  $\mu\text{L}$ ) into sterile, low-retention cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
- Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at  $-80^{\circ}\text{C}$  for long-term stability.[1][2]

## Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution for use in cell culture experiments.

#### Materials:

- 10 mM **Sucnr1-IN-1** stock solution in DMSO
- Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
- Sterile microcentrifuge tubes

#### Procedure:

- Intermediate Dilution: It is recommended to perform an intermediate dilution in DMSO before the final dilution in aqueous media to prevent precipitation.<sup>[1]</sup>
  - Example: To achieve a final concentration of 10  $\mu$ M in a cell culture well, first dilute the 10 mM stock solution 1:100 in DMSO to create a 100  $\mu$ M intermediate stock.
- Final Dilution: Add the intermediate stock to the cell culture medium at the desired final ratio.
  - Example: To get a final concentration of 10  $\mu$ M from a 100  $\mu$ M intermediate stock, you would perform a 1:10 dilution (e.g., add 10  $\mu$ L of 100  $\mu$ M stock to 90  $\mu$ L of medium).
  - Important: The final concentration of DMSO in the cell culture should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
- Application: Add the final working solution to your cell-based assay. It is best practice to prepare working solutions fresh for each experiment.

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